
1-(Pyrrolidin-1-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrrolidin-1-yl)piperazine is a heterocyclic compound that features both pyrrolidine and piperazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Pyrrolidin-1-yl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the ring opening of aziridines under the action of N-nucleophiles . Additionally, the Ugi reaction and photocatalytic synthesis have been employed to prepare piperazine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyrrolidin-1-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyrrolidin-2-ones and other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the piperazine ring act as nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Various amines and halides are used in substitution reactions.
Major Products: The major products formed from these reactions include pyrrolidin-2-ones, iodopyrroles, and other functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Pyrrolidin-1-yl)piperazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Pyrrolidin-1-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a precursor to many bioactive molecules.
Piperazine: A six-membered ring with two nitrogen atoms, widely used in medicinal chemistry.
Pyrrolidinone: A lactam derivative of pyrrolidine with significant biological activity.
Uniqueness: 1-(Pyrrolidin-1-yl)piperazine is unique due to its dual-ring structure, combining the properties of both pyrrolidine and piperazine. This combination enhances its versatility and potential for various applications in drug discovery and development .
Eigenschaften
CAS-Nummer |
561318-37-4 |
|---|---|
Molekularformel |
C8H17N3 |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
1-pyrrolidin-1-ylpiperazine |
InChI |
InChI=1S/C8H17N3/c1-2-6-10(5-1)11-7-3-9-4-8-11/h9H,1-8H2 |
InChI-Schlüssel |
WIWPIRZRRZBJJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


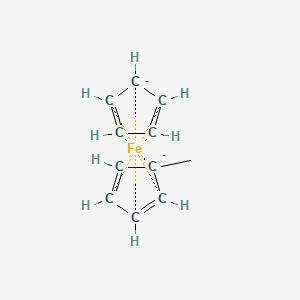
![3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride](/img/structure/B13750572.png)
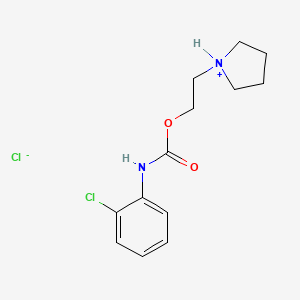
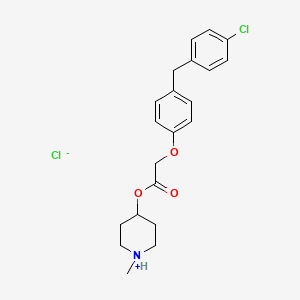
![1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine](/img/structure/B13750588.png)
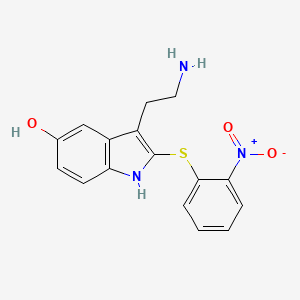
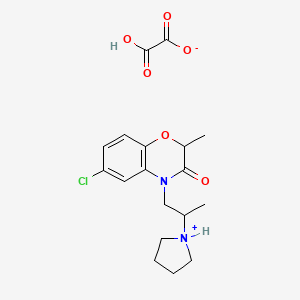
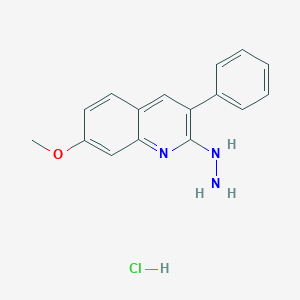
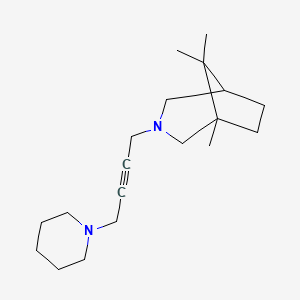


![3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13750648.png)
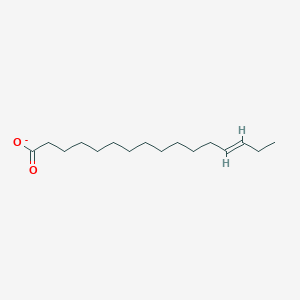
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-](/img/structure/B13750652.png)
